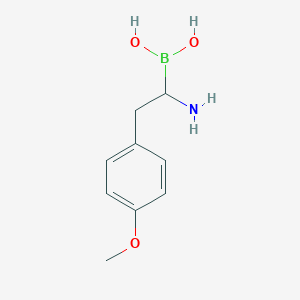
(R)-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid is a boronic acid derivative with the molecular formula C9H14BNO3 This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a boronic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid typically involves the reaction of ®-1-amino-2-(4-methoxyphenyl)ethanol with a boronic acid derivative. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the boronic acid moiety. The reaction conditions may include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction temperature is generally maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity and quality.
化学反应分析
Types of Reactions
®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imine or oxime derivatives.
Reduction: The boronic acid moiety can be reduced to form boronate esters.
Substitution: The methoxy group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield imine derivatives, while reduction of the boronic acid moiety can produce boronate esters.
科学研究应用
®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is studied for its potential as a protease inhibitor, which can be useful in understanding protein function and regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where protease inhibition is beneficial.
Industry: It is used in the development of advanced materials and catalysts, contributing to innovations in various industrial processes.
作用机制
The mechanism by which ®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid exerts its effects involves its interaction with specific molecular targets. For example, as a protease inhibitor, it binds to the active site of proteases, preventing them from catalyzing the hydrolysis of peptide bonds. This inhibition can modulate various biological pathways and processes, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
®-(1-amino-2-phenylethyl)boronic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.
®-(1-amino-2-(4-hydroxyphenyl)ethyl)boronic acid: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
®-(1-amino-2-(4-chlorophenyl)ethyl)boronic acid: The presence of a chlorine atom can alter its electronic properties and reactivity.
Uniqueness
®-(1-amino-2-(4-methoxyphenyl)ethyl)boronic acid is unique due to the presence of the methoxy group, which can enhance its solubility and influence its interaction with various molecular targets
属性
分子式 |
C9H14BNO3 |
|---|---|
分子量 |
195.03 g/mol |
IUPAC 名称 |
[1-amino-2-(4-methoxyphenyl)ethyl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9,12-13H,6,11H2,1H3 |
InChI 键 |
ZMMVCGICGMPSEP-UHFFFAOYSA-N |
规范 SMILES |
B(C(CC1=CC=C(C=C1)OC)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















